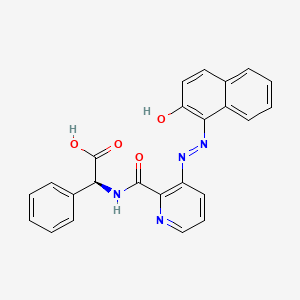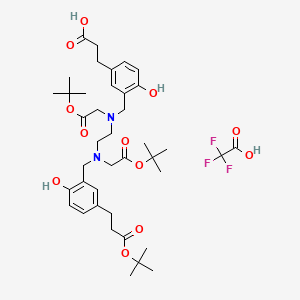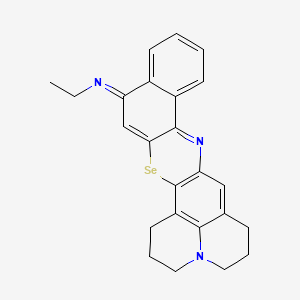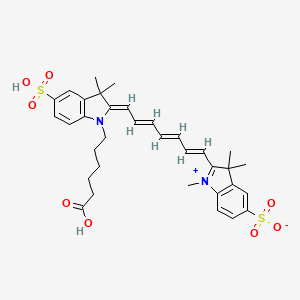![molecular formula C51H70BrClN4O2 B12386340 (N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N,N’-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indolium, carbamimidoyl, and halogenated cyclohexene, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the carbamimidoyl group, and the halogenation of the cyclohexene ring. Each step would require specific reagents and conditions, such as:
Formation of Indolium Core: This step might involve the reaction of an indole derivative with an alkylating agent under acidic conditions.
Introduction of Carbamimidoyl Group: This could be achieved by reacting a suitable amine with a carbodiimide reagent.
Halogenation of Cyclohexene Ring: This step might involve the use of a halogenating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indolium core can be oxidized to form quinonoid structures.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The halogenated cyclohexene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indolium derivatives.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As a precursor for the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. For example:
In Biological Systems: The indolium core might interact with biological targets such as enzymes or receptors, modulating their activity.
In Chemical Reactions: The carbamimidoyl group might act as a nucleophile or electrophile, participating in various chemical transformations.
類似化合物との比較
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores, such as indole-3-acetic acid.
Carbamimidoyl Compounds: Compounds with similar carbamimidoyl groups, such as dicyclohexylcarbodiimide.
Halogenated Cyclohexenes: Compounds with similar halogenated cyclohexene rings, such as chlorocyclohexane.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the indolium core, carbamimidoyl group, and halogenated cyclohexene ring makes it a versatile molecule for various scientific research and industrial applications.
特性
分子式 |
C51H70BrClN4O2 |
|---|---|
分子量 |
886.5 g/mol |
IUPAC名 |
(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide |
InChI |
InChI=1S/C51H70ClN4O2.BrH/c1-6-55-43-29-17-15-27-41(43)50(2,3)45(55)34-32-37-21-20-22-38(48(37)52)33-35-46-51(4,5)42-28-16-18-30-44(42)56(46)36-19-9-14-31-47(57)58-49(53-39-23-10-7-11-24-39)54-40-25-12-8-13-26-40;/h15-18,27-30,32-34,39-40,46H,6-14,19-26,31,35-36H2,1-5H3,(H,53,54);1H/q+1;/p-1/b34-32+,38-33+; |
InChIキー |
HOYKSTIKFRMFJO-RYLUSSPCSA-M |
異性体SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C(/C(=C/CC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)/CCC3)Cl.[Br-] |
正規SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C(C(=CCC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)CCC3)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)









![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)


